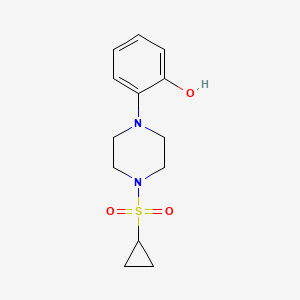![molecular formula C11H22N2O5S B7450182 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid, also known as EMA401, is a novel drug candidate that has shown potential in treating neuropathic pain. This compound is a small molecule that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R). EMA401 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid acts as a highly selective antagonist of the AT2R. The AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure, cardiac function, and renal function. The AT2R is also expressed in the peripheral nervous system and is involved in the regulation of pain. This compound blocks the activation of the AT2R by angiotensin II, which leads to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of neuropathic pain. This compound has also been shown to reduce the activation of microglia, which are immune cells that play a role in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which has provided valuable information on its mechanism of action and efficacy. However, there are also limitations to using this compound in lab experiments. It is a highly selective antagonist of the AT2R, which means that its effects may be limited to certain types of pain. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of 2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could involve studying its effects on other pain pathways and on other types of pain. Another potential direction is to study the safety and efficacy of this compound in humans. This could involve conducting clinical trials in patients with other types of neuropathic pain. Finally, future research could focus on developing new drugs that target the AT2R and other pain pathways.
Synthesis Methods
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid can be synthesized using a modified version of the Ugi reaction. The reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. The modified Ugi reaction used for the synthesis of this compound involves the use of 4-hydroxymethyl oxan-4-yl isocyanide as the isocyanide component. The final product is obtained by purification using column chromatography.
Scientific Research Applications
2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid has been extensively studied for its potential in treating neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nerves. It is a debilitating condition that affects millions of people worldwide. This compound has been shown to be effective in reducing neuropathic pain in preclinical models. Clinical trials have also shown promising results in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
Properties
IUPAC Name |
2-[ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-4-13(9(2)11(14)15)19(16,17)12(3)10-5-7-18-8-6-10/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBWFRUPWHUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)S(=O)(=O)N(C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)

![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)
![5-[(4-methoxy-2-methylphenyl)methyl]-3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B7450191.png)
![2-N-cyclopropyl-1-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7450199.png)
